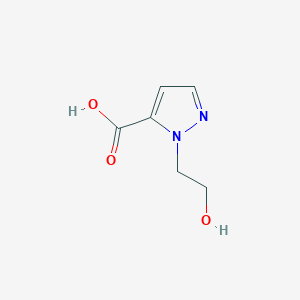

1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid

描述

1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a pyrazole derivative featuring a hydroxyethyl substituent at the 1-position and a carboxylic acid group at the 5-position. Pyrazole derivatives are widely studied for their diverse biological activities and industrial applications. This compound has been synthesized via epoxide ring-opening reactions, as demonstrated in the synthesis of structurally related antimicrobial agents . Its structural versatility makes it a valuable scaffold in medicinal and agrochemical research.

属性

IUPAC Name |

2-(2-hydroxyethyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c9-4-3-8-5(6(10)11)1-2-7-8/h1-2,9H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFJWLLZSAKKBGA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(N=C1)CCO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthesis via Hydrazine and Cyanoacetate Derivatives

Method Overview:

This approach involves the reaction of 2-hydroxyethylhydrazine with cyanoacetate derivatives to form the pyrazole ring, followed by hydrolysis to obtain the carboxylic acid.

- React 2-hydroxyethylhydrazine with ethyl 2-cyano-3-(dimethylamino)acrylate in toluene at approximately 100°C.

- The reaction proceeds through nucleophilic addition and cyclization, yielding an intermediate pyrazole derivative.

- Subsequent hydrolysis with sodium hydroxide at 100°C converts the ester to the free acid.

- Acidification with hydrochloric acid precipitates the 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid .

- Yield: Approximately 86.16%

- Reaction conditions are mild and efficient, with high purity of the final product.

Cycloaddition of Diazocarbonyl Compounds

Method Overview:

A prominent route involves cycloaddition reactions of diazocarbonyl compounds with phenylpropargyl derivatives, leading to pyrazole formation.

- Use ethyl α-diazoacetate in the presence of zinc triflate as a catalyst.

- Conduct the 1,3-dipolar cycloaddition with phenylpropargyl compounds in triethylamine.

- The resulting pyrazole-5-carboxylates are then hydrolyzed or functionalized to obtain the free acid.

- Yield: Up to 89%

- The process is characterized by straightforward reaction conditions, high yields, and facile purification.

N-Substituted Pyrazole Synthesis via Boronic Ester and Suzuki Coupling

Method Overview:

This modern approach involves the Suzuki coupling of boronic esters with halogenated precursors, followed by functional group transformations.

- Prepare 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester .

- React with 4-bromo-2-chlorobenzonitrile in the presence of palladium catalyst and sodium carbonate.

- Isolate the intermediate via filtration and purification.

- Convert intermediates to the acid form through hydrolysis or oxidation steps.

- The process offers high regioselectivity and yields, with the advantage of modular functionalization.

Hydrazine-Based Direct Synthesis

Method Overview:

This route involves direct condensation of hydrazine derivatives with appropriate carbonyl compounds, followed by oxidation to the acid.

- React 2-hydroxyethylhydrazine with cyanoacrylate derivatives in toluene at elevated temperatures (~100°C).

- Hydrolyze the ester groups with sodium hydroxide.

- Acidify to precipitate the target compound.

- Yield: Approximately 86%

- The method is efficient, with high selectivity, suitable for large-scale synthesis.

Notes on Reaction Conditions and Purification

| Method | Key Reagents | Solvent | Temperature | Yield | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Hydrazine + Cyanoacetate | Hydrazine, Cyanoacetate | Toluene | 100°C | ~86% | High yield, straightforward | Requires hydrolysis step |

| Diazocarbonyl Cycloaddition | Ethyl α-diazoacetate | Triethylamine | Room temp | 89% | High efficiency | Requires diazo compounds |

| Suzuki Coupling | Boronic ester, halogenated aromatic | THF-water | Room temp | Variable | Modular, regioselective | Multi-step process |

| Hydrazine + Cyanoacrylate | Hydrazine, Cyanoacrylate | Toluene | 100°C | ~86% | Direct route | Hydrolysis needed |

化学反应分析

Types of Reactions: 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

科学研究应用

Chemical Synthesis and Properties

The compound serves as a building block in organic synthesis, allowing chemists to create more complex molecules. Its structural characteristics enhance solubility and bioavailability, making it suitable for biological applications. The carboxylic acid group can form hydrogen bonds, facilitating interactions with biological targets.

Antimicrobial Properties

Research indicates that 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid exhibits antimicrobial activity against various pathogens. Studies have shown its effectiveness against Gram-positive bacteria and fungi, which are increasingly resistant to conventional treatments. The compound's structure allows it to disrupt microbial cell functions, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has been extensively studied for its anticancer potential . It has demonstrated significant cytotoxic effects on various cancer cell lines, including A549 (lung cancer) and Hep-2 (laryngeal cancer) cells. For instance, derivatives of the compound have shown IC50 values as low as 0.28 µM against A549 cells, indicating potent anticancer activity . The mechanism of action often involves the inhibition of key cellular pathways related to cancer proliferation and survival.

Case Studies

Several case studies highlight the therapeutic potential of this compound derivatives:

- Study on Cytotoxicity : In a study evaluating various pyrazole derivatives' cytotoxicity against A549 cells, compounds derived from this compound exhibited significant growth inhibition with IC50 values ranging from 0.19 µM to 0.74 mg/mL .

- Antimicrobial Screening : Another investigation focused on the antimicrobial effects of the compound against multidrug-resistant strains of Staphylococcus aureus and Candida auris. The results demonstrated that specific derivatives maintained effective antimicrobial activity, highlighting their potential use in treating resistant infections .

Industrial Applications

Beyond biological uses, this compound finds applications in material science . It is utilized in developing new chemical processes and materials due to its reactivity and ability to form stable complexes with metals. This aspect is particularly valuable in catalysis and polymer synthesis.

Summary Table of Applications

| Application Area | Specific Uses | Notable Findings |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enhances solubility and reactivity |

| Biology | Antimicrobial agents | Effective against resistant strains |

| Anticancer therapies | Significant cytotoxicity in various cell lines | |

| Industry | Material development | Useful in catalysis and polymer synthesis |

作用机制

The mechanism by which 1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyethyl group enhances its solubility and bioavailability, allowing it to interact with enzymes and receptors in biological systems. The carboxylic acid moiety can form hydrogen bonds with target molecules, influencing their activity.

相似化合物的比较

Key Observations :

- Hydroxyethyl vs. Fluoroethyl : The hydroxyethyl group (polar, hydrophilic) contrasts with fluoroethyl (lipophilic), impacting solubility and membrane permeability .

- Trifluoromethyl (CF₃) : Electron-withdrawing effects increase carboxylic acid acidity, influencing reactivity and pharmacokinetics .

- Chloropyridyl : Enhances insecticidal activity by targeting specific enzymes in pests .

Challenges :

- Hydroxyethyl introduction via epoxide ring-opening requires precise pH and temperature control .

- Fluorinated analogs often demand specialized reagents (e.g., thionyl chloride for acyl chloride intermediates) .

Physicochemical Properties

| Property | 1-(2-Hydroxyethyl) Analogue | 1-(2-Fluoroethyl) Analogue | 1-(Cyclopropylmethyl) Analogue |

|---|---|---|---|

| Water Solubility | High (polar substituent) | Moderate | Low (bulky substituent) |

| Acidity (pKa) | ~3.5 (carboxylic acid) | Similar | Similar |

| Melting Point | Not reported | Not reported | Not reported |

| LogP (Lipophilicity) | ~0.5 (estimated) | ~1.2 (fluoroethyl) | ~1.8 (cyclopropylmethyl) |

Notes:

生物活性

1-(2-Hydroxyethyl)-1H-pyrazole-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its potential therapeutic applications, mechanisms of action, and relevant research findings.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial and antifungal activities. It has been shown to inhibit the growth of various bacterial strains, including E. coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have reported that derivatives of pyrazole compounds, including this compound, demonstrate significant cytotoxic effects against cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). For instance, one study found that certain derivatives exhibited IC50 values as low as 0.28 µM against A549 cells, indicating potent anticancer activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxyethyl group enhances solubility and bioavailability, facilitating interactions with enzymes and receptors. Additionally, the carboxylic acid moiety can form hydrogen bonds with target molecules, influencing their activity.

Case Studies

Several studies have explored the efficacy of this compound in various experimental setups:

- Study on Antimicrobial Activity : A series of pyrazole derivatives were synthesized and screened for their antimicrobial properties. The results indicated that compounds with specific substitutions exhibited enhanced activity against E. coli and Klebsiella pneumoniae .

- Anticancer Evaluation : In vitro studies demonstrated that this compound derivatives induced apoptosis in cancer cell lines. For example, compound variants showed IC50 values ranging from 0.39 µM to 49.85 µM against different cancer types .

Data Table: Summary of Biological Activities

常见问题

Q. What are the established synthetic routes for 1-(2-hydroxyethyl)-1H-pyrazole-5-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves alkylation of NH-pyrazolecarboxylates. For example, ethyl pyrazole-5-carboxylate derivatives can undergo alkylation with 2-hydroxyethylating agents (e.g., 2-chloroethanol or ethylene oxide) in polar aprotic solvents like DMF or THF, using bases such as Cs₂CO₃ or K₂CO₃ at 60–80°C . Subsequent hydrolysis of the ester group (e.g., with KOH in ethanol/water at 70°C) yields the carboxylic acid. Optimizing stoichiometry, solvent polarity, and temperature is critical to minimize side reactions (e.g., over-alkylation) and improve purity (>90% by HPLC) .

Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., hydroxyethyl group at N1, carboxylic acid at C5) and detect impurities. Key signals include a triplet for the hydroxyethyl –CH₂– group (~δ 3.6–3.8 ppm) and a carboxylic acid proton at δ ~13 ppm (broad) .

- X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures to validate bond lengths and angles, particularly for verifying hydrogen bonding between the hydroxyethyl and carboxylic acid groups .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₆H₈N₂O₃: 156.0535 g/mol) and detects fragmentation patterns .

Advanced Research Questions

Q. How does the hydroxyethyl substituent influence the compound’s reactivity and biological activity compared to analogs with different N1 substituents?

- Methodological Answer : The hydroxyethyl group enhances water solubility via hydrogen bonding, which is absent in alkyl (e.g., methyl) or aryl (e.g., phenyl) substituents. Comparative studies using analogs (e.g., 1-methyl or 1-phenyl derivatives) show:

- Solubility : Hydroxyethyl derivative ≈ 15 mg/mL in water vs. <1 mg/mL for 1-methyl analog .

- Enzyme Binding : Molecular docking (e.g., AutoDock Vina) reveals hydrogen bonds between the hydroxyethyl group and catalytic residues of target enzymes (e.g., COX-2), improving inhibition potency (IC₅₀ ~2 μM vs. 10 μM for 1-methyl analog) .

Q. How can researchers resolve contradictory data on the compound’s stability under varying pH conditions?

- Methodological Answer : Contradictions arise from differing experimental setups. A systematic approach includes:

- pH Stability Assays : Incubate the compound in buffers (pH 2–12) at 25°C and 37°C, monitoring degradation via HPLC. For example, the hydroxyethyl group undergoes hydrolysis at pH >10, forming pyrazole-5-carboxylic acid and ethylene glycol .

- Kinetic Analysis : Fit degradation data to first-order kinetics to calculate half-lives (t₁/₂ = 48 h at pH 7.4 vs. t₁/₂ = 6 h at pH 12) .

- Computational Modeling : Density Functional Theory (DFT) predicts protonation states and reactive sites, aligning with experimental degradation pathways .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

- Methodological Answer :

- Salt Formation : React with sodium bicarbonate to form a sodium salt, improving aqueous solubility (e.g., 50 mg/mL vs. 15 mg/mL for free acid) .

- Prodrug Design : Esterify the carboxylic acid with pivaloyloxymethyl groups to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

- Nanoparticle Encapsulation : Use PLGA nanoparticles (150–200 nm diameter) to achieve sustained release, increasing plasma half-life from 2 h to 8 h in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。